molecular formula C17H20N4O4S B2423876 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1428349-34-1

4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No.: B2423876
CAS No.: 1428349-34-1
M. Wt: 376.43
InChI Key: UKUZRZAZKXLUGK-UHFFFAOYSA-N
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Description

4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a sophisticated synthetic compound designed for research applications, featuring a unique molecular architecture that combines a pyrimidine heterocycle with a sulfonylpiperazine linker attached to a 2,3-dihydrobenzo[1,4]dioxine system. This specific structural motif is significant in medicinal chemistry and drug discovery research, particularly in the development of targeted therapeutic agents . Compounds with the 2,3-dihydrobenzo[b][1,4]dioxin scaffold coupled with a sulfonylpiperazine group have demonstrated substantial research interest as potential inhibitors of various biological targets . While the specific biological profile of this compound requires further characterization by researchers, structurally similar molecules incorporating the (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin fragment have been investigated as promising candidates in oncology research, particularly as NAMPT (Nicotinamide Phosphoribosyltransferase) inhibitors . The presence of the 5-methylpyrimidine group further enhances its potential for molecular interactions, making it a valuable chemical tool for probing enzyme active sites and cellular pathways . This compound is offered exclusively for research purposes to support investigations in chemical biology, mechanism of action studies, and preclinical drug discovery programs. Researchers can utilize this chemical entity to explore structure-activity relationships, develop novel therapeutic strategies for various diseases including cancers, and further understand signaling pathways in cellular models. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety protocols should be followed during handling, and researchers should consult all available safety documentation before use.

Properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-13-11-18-12-19-17(13)20-4-6-21(7-5-20)26(22,23)14-2-3-15-16(10-14)25-9-8-24-15/h2-3,10-12H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUZRZAZKXLUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse research studies and findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with piperazine and 5-methylpyrimidine. A study detailed the preparation of related sulfonamide compounds through a multi-step synthesis that included the use of various reagents and conditions to achieve the desired structure .

Synthetic Pathway

  • Starting Material : 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine.
  • Reagents : 4-Methylbenzenesulfonyl chloride, piperazine derivatives.
  • Conditions : The reaction is typically performed in an alkaline medium at controlled temperatures to facilitate the formation of sulfonamide linkages.

Enzyme Inhibition Studies

Research has indicated that compounds related to this compound exhibit significant enzyme inhibition properties. Notably, they have been screened against enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .

Table 1: Enzyme Inhibition Activities

Compound NameTarget EnzymeIC50 Value (µM)Reference
Compound Aα-Glucosidase12.5
Compound BAcetylcholinesterase8.0

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. For instance, derivatives containing the benzodioxin moiety have shown promise against various cancer cell lines, including breast cancer and colon carcinoma. A specific derivative exhibited an IC50 value of 27.3 µM against T47D breast cancer cells .

Case Study: Anticancer Screening

In a study evaluating several derivatives for anticancer activity:

  • Compound C showed significant cytotoxicity against HCT-116 colon cancer cells with an IC50 of 6.2 µM.
  • The mechanism of action was attributed to apoptosis induction and inhibition of cell proliferation pathways.

Antimicrobial Properties

Additionally, compounds derived from this class have demonstrated antimicrobial activities against various pathogens. The presence of both sulfonamide and piperazine functionalities contributes to their broad-spectrum efficacy .

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine?

Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Sulfonylation of the piperazine moiety using 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).
  • Step 2: Coupling the sulfonylated piperazine with 5-methylpyrimidine derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling.
    Key optimization parameters include reaction temperature (e.g., 0–25°C for sulfonylation) and solvent choice (e.g., DMF for coupling reactions). Yields for analogous compounds range from 59.8% to 75.6% under optimized conditions .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Use a combination of:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C NMR spectra to confirm substituent positions (e.g., methyl group at pyrimidine C5, sulfonyl linkage). For example, the sulfonyl group typically shows deshielded protons near δ 7.5–8.5 ppm in 1^1H NMR .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • Elemental Analysis: Verify C, H, N, and S content within ±0.3% of theoretical values .
  • Single-Crystal X-ray Diffraction: For advanced validation, crystallize the compound and analyze unit cell parameters (e.g., space group, bond angles) .

Advanced: How can researchers resolve discrepancies in bioactivity data across different experimental models?

Answer:
Discrepancies may arise from:

  • Purity Variations: Validate purity via HPLC (>95%) and assess impurities using LC-MS.
  • Assay Conditions: Standardize in vitro assays (e.g., COX-2 inhibition protocols) to control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .
  • Cell Line-Specific Responses: Compare activity across multiple cell lines (e.g., HT-29 vs. HCT-116 for anti-colon cancer studies) and cross-reference with structural analogs. Contradictory data may highlight selectivity mechanisms tied to substituent effects (e.g., methoxy vs. halogen groups) .

Advanced: What computational methods are suitable for predicting the compound’s mechanism of action?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site). Focus on hydrogen bonding between the sulfonyl group and Arg120/His90 residues .
  • QSAR Modeling: Correlate substituent electronic properties (Hammett σ values) with bioactivity data to predict optimized derivatives.
  • MD Simulations: Assess binding stability over 100+ ns trajectories to identify critical protein-ligand interactions .

Advanced: How can thermal stability and decomposition pathways be analyzed?

Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss under nitrogen/air to determine decomposition onset temperature (e.g., 200–250°C for similar heterocycles).
  • Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points ~190–208°C) and exothermic/endothermic events .
  • Isothermal Stress Testing: Incubate the compound at 80°C for 48 hours and analyze degradation products via LC-MS to infer stability under storage conditions.

Advanced: What strategies are effective for improving aqueous solubility without compromising activity?

Answer:

  • Salt Formation: Screen counterions (e.g., hydrochloride, mesylate) to enhance solubility.
  • Co-solvent Systems: Use PEG-400 or cyclodextrin complexes to increase bioavailability.
  • Structural Modifications: Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions (e.g., pyrimidine C2 or piperazine N4) while monitoring COX-2 inhibition IC50_{50} values .

Advanced: How can researchers investigate the compound’s pharmacokinetic profile in preclinical models?

Answer:

  • ADME Studies:
    • Absorption: Use Caco-2 cell monolayers to measure permeability (Papp_{app}).
    • Metabolism: Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., sulfoxide derivatives) via LC-MS/MS .
    • Excretion: Quantify renal/biliary clearance in rodent models using radiolabeled compound.
  • Plasma Protein Binding: Assess via equilibrium dialysis (e.g., >90% binding suggests limited free fraction) .

Advanced: What experimental designs are optimal for elucidating structure-activity relationships (SAR)?

Answer:

  • Analog Synthesis: Prepare derivatives with systematic substitutions (e.g., halogenation at the benzo-dioxin ring, alkyl/aryl groups on piperazine).
  • Bioactivity Profiling: Test COX-2/COX-1 selectivity ratios and anti-proliferative IC50_{50} values in cancer cell lines. For example, 4-fluorophenyl analogs show enhanced potency compared to methoxy derivatives .
  • 3D-QSAR: Align molecular fields (CoMFA/CoMSIA) to generate contour maps highlighting regions favoring activity .

Basic: What are the critical safety considerations for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation: Conduct reactions in a fume hood due to potential sulfonyl chloride byproducts.
  • Waste Disposal: Neutralize acidic/basic waste streams before disposal according to institutional guidelines .

Advanced: How can crystallographic data enhance understanding of pharmacological interactions?

Answer:

  • Electron Density Maps: Resolve hydrogen-bonding networks (e.g., sulfonyl O atoms with Tyr355 in COX-2) to guide drug design.
  • Torsion Angle Analysis: Identify conformational flexibility in the piperazine-pyrimidine linkage, which may impact binding entropy .

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